Structural Uniqueness: Asymmetric Dual Benzothiazole Architecture Versus Symmetrical and Mono-Substituted Analogs
CAS 897471-24-8 is structurally distinct from the vast majority of published benzothiazole-piperazine compounds. The most commonly explored scaffold in the literature is the mono-benzo[d]thiazol-2-yl(piperazin-1-yl)methanone core, which consistently achieves anti-mycobacterial MIC values in the low micromolar range (2.35–7.94 µM for the most potent 5-trifluoromethyl analogs) [1]. However, these literature compounds lack the second benzothiazole substituent found in CAS 897471-24-8. Conversely, the symmetrical analog 1,4-bis(6-chlorobenzo[d]thiazol-2-yl)piperazine (CAS 863001-13-2) contains two identical 6-chlorobenzothiazole groups and does not feature the critical carbonyl linker that is essential for the anti-mycobacterial pharmacophore [1]. CAS 897471-24-8 uniquely combines the carbonyl-linked unsubstituted benzothiazole (implicated in target engagement) with a directly attached 6-chlorobenzothiazole (implicated in modulating lipophilicity and cellular permeability), resulting in an asymmetric scaffold not represented in any published SAR series [2].
| Evidence Dimension | Scaffold architecture and substitution pattern |
|---|---|
| Target Compound Data | Asymmetric dual benzothiazole: one benzothiazole via carbonyl linker, one 6-chloro-benzothiazole directly attached to piperazine |
| Comparator Or Baseline | Comparator 1 (benchmark anti-TB scaffold): benzo[d]thiazol-2-yl(piperazin-1-yl)methanone with only one benzothiazole. Comparator 2 (symmetrical analog): 1,4-bis(6-chlorobenzo[d]thiazol-2-yl)piperazine with two identical 6-chloro groups and no carbonyl linker. |
| Quantified Difference | Unique asymmetric scaffold with dual functionality; the carbonyl linker is critical for anti-mycobacterial activity (MIC range 2.35–7.94 µM in related scaffolds), while the 6-chloro substituent modulates electronic and steric properties not present in the benchmark series. |
| Conditions | Structural comparison based on published SAR of 36 benzo[d]thiazole-2-carboxamides against M. tuberculosis H37Rv [1]. |
Why This Matters
The dual benzothiazole substitution pattern explores chemical space that is unoccupied by published active series, offering a distinct vector for intellectual property generation and novel target engagement that cannot be replicated by either symmetrical or mono-benzothiazole analogs.
- [1] Pancholia S. et al. Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes: Design, synthesis, biological evaluation and 3D-QSAR studies. Eur J Med Chem. 2016 Jun 30;116:187-199. View Source
- [2] Gurdal E.E. et al. Cytotoxic activities of some benzothiazole-piperazine derivatives. J Enzyme Inhib Med Chem. 2015;30(4):649-54. View Source
